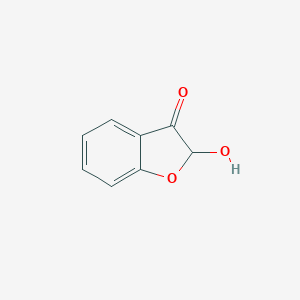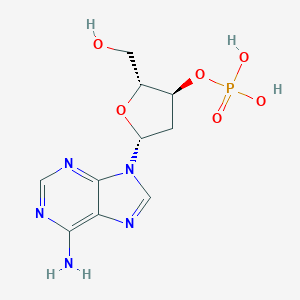
(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide, commonly known as R-MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. R-MPP is a chiral compound that is used as a reagent in organic chemistry and as a pharmacological agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of R-MPP is not fully understood. However, it is believed that R-MPP acts as a chiral auxiliary in the synthesis of biologically active molecules. R-MPP has also been shown to inhibit the uptake of dopamine in the brain, which may be responsible for its potential use in the treatment of various diseases.
Biochemical and Physiological Effects:
R-MPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the uptake of dopamine in the brain, which may be responsible for its potential use in the treatment of various diseases such as Parkinson's disease and schizophrenia. R-MPP has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
R-MPP has several advantages for lab experiments. It is a chiral compound that can be used as a chiral auxiliary in the synthesis of biologically active molecules. R-MPP has also been shown to have potential pharmacological applications in the treatment of various diseases. However, there are also limitations to the use of R-MPP in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of R-MPP in scientific research. R-MPP can be further studied as a chiral auxiliary in the synthesis of biologically active molecules. The potential pharmacological applications of R-MPP can also be explored further for the treatment of various diseases. In addition, the mechanism of action of R-MPP can be further elucidated to understand its potential applications in various fields.
Conclusion:
In conclusion, R-MPP is a chiral compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. R-MPP has been extensively used as a reagent in organic chemistry and as a pharmacological agent in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of R-MPP have been discussed in this paper.
Métodos De Síntesis
The synthesis of R-MPP involves the reaction between (R)-1-benzyl-2-pyrrolidinone and 2-bromopyridine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure R-MPP.
Aplicaciones Científicas De Investigación
R-MPP has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic chemistry for the synthesis of various compounds. R-MPP has been used as a chiral auxiliary in the synthesis of biologically active molecules such as amino acids, peptides, and alkaloids. In addition, R-MPP has been used as a pharmacological agent in the treatment of various diseases.
Propiedades
Número CAS |
16571-86-1 |
|---|---|
Nombre del producto |
(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide |
Fórmula molecular |
C16H25N3O |
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
N-[(2R)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m1/s1 |
Clave InChI |
ZBAFFZBKCMWUHM-CQSZACIVSA-N |
SMILES isomérico |
CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CCCCC2 |
SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
SMILES canónico |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
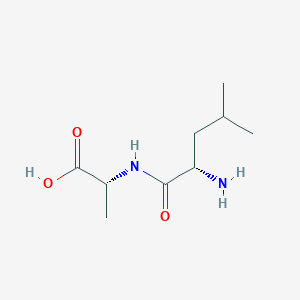
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
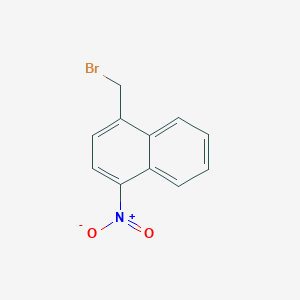
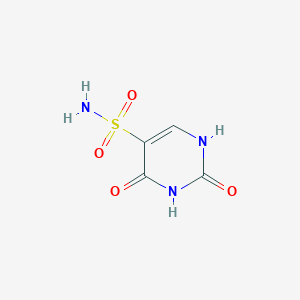

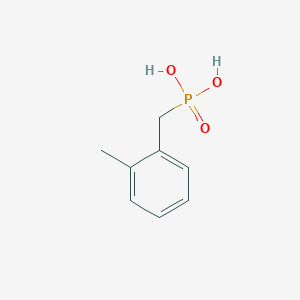
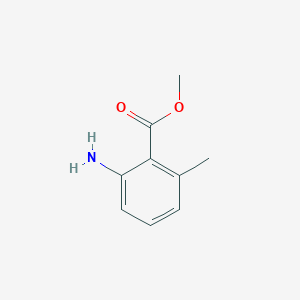
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
